molecular formula C12H16NO4+ B12585009 1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium CAS No. 493038-41-8

1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium

Cat. No.: B12585009
CAS No.: 493038-41-8
M. Wt: 238.26 g/mol
InChI Key: OPWLFMMBZBOVAJ-UHFFFAOYSA-N
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Description

1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium is a chemical compound with the molecular formula C9H12NO2 It is a pyridinium derivative, which means it contains a pyridine ring that has been modified to include additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium typically involves the reaction of pyridine with ethyl chloroformate and acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxy-2-oxoethyl)pyridinium: This compound is structurally similar and shares some chemical properties.

    Imidazo[1,2-a]pyridines: These compounds have a fused bicyclic structure and are used in various pharmaceutical applications.

Uniqueness

1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound.

Properties

CAS No.

493038-41-8

Molecular Formula

C12H16NO4+

Molecular Weight

238.26 g/mol

IUPAC Name

ethyl 2-acetyloxy-2-pyridin-1-ium-1-ylpropanoate

InChI

InChI=1S/C12H16NO4/c1-4-16-11(15)12(3,17-10(2)14)13-8-6-5-7-9-13/h5-9H,4H2,1-3H3/q+1

InChI Key

OPWLFMMBZBOVAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)([N+]1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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